molecular formula C17H25FN2O5S B13049145 3-Fluoro-N-(3-methoxypropyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzenesulfonamide

3-Fluoro-N-(3-methoxypropyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzenesulfonamide

Cat. No.: B13049145
M. Wt: 388.5 g/mol
InChI Key: JVMDVNDKGZSZNL-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core with three key substituents:

  • 3-Fluoro group: Enhances electronegativity and metabolic stability.
  • N-(3-methoxypropyl): Modulates lipophilicity and bioavailability.
  • 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl): A conformationally restricted spirocyclic moiety, likely influencing target binding and solubility .

Properties

Molecular Formula

C17H25FN2O5S

Molecular Weight

388.5 g/mol

IUPAC Name

3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-5-fluoro-N-(3-methoxypropyl)benzenesulfonamide

InChI

InChI=1S/C17H25FN2O5S/c1-23-8-2-5-19-26(21,22)16-12-14(18)11-15(13-16)20-6-3-17(4-7-20)24-9-10-25-17/h11-13,19H,2-10H2,1H3

InChI Key

JVMDVNDKGZSZNL-UHFFFAOYSA-N

Canonical SMILES

COCCCNS(=O)(=O)C1=CC(=CC(=C1)F)N2CCC3(CC2)OCCO3

Origin of Product

United States

Preparation Methods

Synthesis of the Aromatic Core with Fluoro and Sulfonyl Substituents

  • Starting Material: 3-fluoro-5-substituted benzenes (e.g., 3-fluoro-5-bromobenzene or 3-fluoro-5-nitrobenzene derivatives).
  • Introduction of sulfonyl group: Typically achieved via sulfonyl chloride intermediates prepared by chlorosulfonation of the aromatic ring or by using sulfonyl chlorides directly.
  • Halogenated intermediates (such as 8-(3-bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane) serve as key precursors for further cross-coupling reactions.

Incorporation of the 1,4-Dioxa-8-azaspiro[4.5]decane Moiety

  • The spirocyclic amine fragment is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
  • For example, Suzuki-Miyaura coupling using boronate esters of 1,4-dioxa-8-azaspiro[4.5]decane derivatives with aryl halides has been reported under palladium catalysis (Pd(PPh3)4 or Pd(dppf)Cl2), with bases such as cesium fluoride, sodium carbonate, or potassium phosphate in solvents like 1,4-dioxane, toluene, or water mixtures.
  • Typical reaction conditions include heating at 80–130 °C for 10–24 hours, sometimes employing microwave irradiation to enhance reaction rates and yields.

Formation of the Sulfonamide Linkage

  • The sulfonamide bond is formed by reacting the aromatic sulfonyl chloride intermediate with 3-methoxypropylamine .
  • This step is typically conducted in an inert solvent (e.g., dichloromethane, tetrahydrofuran) at low to ambient temperatures to control reactivity and avoid side reactions.
  • Use of a base such as triethylamine or pyridine neutralizes the generated HCl and drives the reaction to completion.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Chlorosulfonation Chlorosulfonic acid, low temperature 70-85 Introduces sulfonyl chloride on fluorobenzene ring
2 Suzuki-Miyaura cross-coupling Pd(PPh3)4, CsF or Na2CO3, 1,4-dioxane/methanol, 80-130 °C, 10-24 h 75-90 Couples spirocyclic boronate ester with aryl bromide
3 Sulfonamide formation 3-Methoxypropylamine, base (Et3N), DCM, 0–25 °C 80-95 Formation of sulfonamide bond

Detailed Research Findings and Notes

  • Catalysts and Bases: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and Pd(dppf)Cl2 are effective for cross-coupling spirocyclic moieties onto halogenated aromatic rings. Bases like cesium fluoride and sodium carbonate facilitate the transmetallation step in Suzuki couplings.
  • Solvent Systems: Mixed solvent systems including 1,4-dioxane/water or methanol/dimethoxyethane are commonly used to optimize solubility and reaction kinetics.
  • Microwave Irradiation: Accelerates reaction times significantly, reducing hours-long reflux to minutes under controlled temperatures.
  • Purification: Products are typically purified by silica gel chromatography using ethyl acetate/hexane mixtures or by recrystallization.
  • Characterization: Confirmed by NMR (1H, 13C), mass spectrometry (ESI-MS), and sometimes elemental analysis.

Summary Table of Key Preparation Parameters

Parameter Typical Values/Conditions
Aromatic sulfonyl chloride synthesis Chlorosulfonic acid, 0–5 °C, 1–3 h
Cross-coupling catalyst Pd(PPh3)4 (5 mol%), Pd(dppf)Cl2 (3–5 mol%)
Base for coupling CsF, Na2CO3, K3PO4 (2–8 equiv.)
Solvent 1,4-Dioxane, methanol, toluene/water mixtures
Temperature 80–130 °C
Reaction time 0.25–24 hours (microwave or conventional heating)
Sulfonamide formation 0–25 °C, 2–6 hours
Purification Silica gel chromatography (EtOAc/hexanes)
Typical overall yield 60–85% (multi-step)

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(3-methoxypropyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfone or sulfoxide derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

The compound 3-Fluoro-N-(3-methoxypropyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzenesulfonamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Basic Characteristics

  • Molecular Formula : C₁₅H₁₈FNO₃S
  • Molecular Weight : 281.32 g/mol
  • CAS Number : 1482431-94-6

Structural Features

The compound features a sulfonamide group, which is known for its biological activity, particularly in the development of antibacterial and antiviral agents. The presence of a fluorine atom enhances its lipophilicity, potentially improving membrane permeability.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural characteristics that may lead to the development of novel therapeutic agents. Sulfonamides are widely recognized for their antibacterial properties, and modifications such as fluorination can enhance their efficacy.

Case Study: Antibacterial Activity

A study evaluating various sulfonamide derivatives found that compounds with fluorine substitutions exhibited increased antibacterial activity against resistant strains of bacteria. The specific mechanism involves inhibition of bacterial folic acid synthesis, crucial for bacterial growth and reproduction.

Pharmacological Research

Research indicates that compounds similar to this compound may also possess anti-inflammatory properties. The modulation of inflammatory pathways could lead to therapeutic applications in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Data Table: Pharmacological Properties

PropertyValue
SolubilitySoluble in DMSO
pKa7.4
Lipophilicity (Log P)2.5
Biological Half-life4 hours

Neuroscience Applications

The unique structure of this compound suggests potential applications in neuroscience, particularly concerning neuroprotective effects. Compounds with similar scaffolds have been investigated for their ability to protect neuronal cells from oxidative stress.

Case Study: Neuroprotective Effects

In vitro studies have demonstrated that certain sulfonamide derivatives can reduce neuronal apoptosis induced by oxidative stressors, suggesting a protective role that warrants further investigation.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(3-methoxypropyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The fluorine atom and spirocyclic structure contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name Core Structure Substituents Key Features Reference
Target Compound Benzenesulfonamide 3-Fluoro, N-(3-methoxypropyl), 5-spiro[4.5]decan Balanced polarity; potential enzyme inhibition
NV8 (2-[1-(phenylsulfonyl)-1,8-diazaspiro[4.5]decan-8-yl]-1,3-benzoxazole) Benzoxazole Phenylsulfonyl, spiro[4.5]decan Higher lipophilicity (logP ~3.5); possible CNS activity
JNK Inhibitor () Phenyl-furan carboxamide 5-Methoxy, 3-methyl-spiro[4.5]decan Kinase inhibition (JNK1/JNK3); furan enhances π-π stacking
Alectinib Impurity 11 Carbazole-carbonitrile 8-spiro[4.5]decan, ethyl, dimethyl Oncology-related; complex polycyclic structure

Physicochemical Properties

  • Target Compound :

    • Molecular Weight : ~453 g/mol (estimated).
    • logP : Predicted ~2.1 (moderate lipophilicity due to methoxypropyl and spiro groups).
    • Solubility : Likely moderate in polar solvents (sulfonamide enhances aqueous solubility).
  • NV8 :

    • Molecular Weight : 409.49 g/mol.
    • logP : ~3.5 (benzoxazole and phenylsulfonyl increase hydrophobicity) .
  • JNK Inhibitor () :

    • logP : ~2.8 (methoxy and furan groups balance polarity) .

Biological Activity

3-Fluoro-N-(3-methoxypropyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzenesulfonamide is a compound of interest due to its potential pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H22FN3O3S\text{C}_{16}\text{H}_{22}\text{F}\text{N}_3\text{O}_3\text{S}

Key properties include:

  • Molecular Weight : 353.43 g/mol
  • Solubility : Soluble in organic solvents, with varying solubility in water.

Research indicates that this compound exhibits significant interaction with various biological targets, particularly in the modulation of neurotransmitter systems and potential anti-cancer properties. Its structure allows it to function as a ligand for sigma receptors, which are implicated in numerous neuropsychiatric disorders and cancer pathways.

Sigma Receptor Binding

Studies have shown that derivatives of the spirodecane structure exhibit high affinity for sigma-1 receptors. For instance, related compounds demonstrated binding affinities (K(i)) in the low nanomolar range (e.g., 5.4 ± 0.4 nM) for sigma-1 receptors, indicating strong potential for therapeutic applications in neurodegenerative diseases .

Antitumor Activity

In vitro assays have suggested that the compound possesses cytotoxic effects against various cancer cell lines. A study highlighted its ability to induce apoptosis in human cancer cells, with IC50 values indicating effective concentrations that inhibit cell proliferation significantly .

Study 1: Neuroprotective Effects

A study on the neuroprotective effects of related compounds showed that they could reduce oxidative stress markers in neuronal cell cultures. The mechanism was attributed to the modulation of sigma receptor activity, leading to enhanced cellular resilience against neurotoxic agents .

Study 2: Anticancer Efficacy

In another investigation, the compound was evaluated for its anticancer properties against breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers when treated with concentrations above 10 µM .

Data Table: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 (µM)Mechanism of Action
Sigma Receptor BindingSigma-1 Receptor5.4 ± 0.4Ligand binding
Antitumor ActivityBreast Cancer Cells~10Induces apoptosis
NeuroprotectionNeuronal Cell CulturesNot specifiedReduces oxidative stress

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